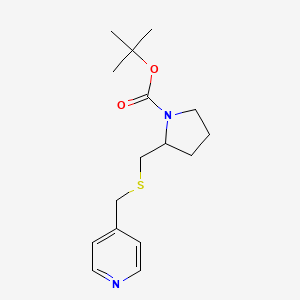
2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Sulfanylmethyl Group:
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrrolidine rings can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanylmethyl group can form covalent bonds with specific amino acid residues, further modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 2-(Pyridin-4-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both pyridine and pyrrolidine rings, along with the sulfanylmethyl group, allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
Biological Activity
2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-(((pyridin-4-ylmethyl)thio)methyl)pyrrolidine-1-carboxylate, is a compound of interest due to its potential biological activities. The structure of this compound suggests that it may interact with various biological targets, making it a candidate for further investigation in pharmacological contexts.
- Molecular Formula : C16H24N2O2S
- Molecular Weight : 308.43896 g/mol
- CAS Number : 1353979-28-8
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature, but its structural components suggest potential interactions with enzymes and receptors. The pyrrolidine ring and the pyridine moiety are known to contribute to various biological effects, including enzyme inhibition and receptor modulation.
Enzyme Inhibition Studies
Research indicates that compounds similar in structure to this compound can act as inhibitors of viral neuraminidase, an enzyme critical for the life cycle of influenza viruses. A study highlighted the effectiveness of pyrrolidine derivatives in inhibiting neuraminidase, showcasing their potential as antiviral agents .
Table 1: Comparison of Neuraminidase Inhibitors
| Compound | Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrrolidine Derivative | Neuraminidase | 0.5 | Competitive inhibition with substrate |
| Phenylglycine | Neuraminidase | 1.0 | Forms hydrogen bonds with key residues |
| 2-(Pyridin-4-ylmethyl) | Neuraminidase | TBD | TBD |
Case Studies and Research Findings
- Antiviral Activity : A study on novel amino acid inhibitors demonstrated that compounds with pyrrolidine structures exhibited significant antiviral activity against influenza virus neuraminidase. The presence of positively charged amino groups was crucial for binding to the enzyme .
- Toxicity Assessments : Preliminary toxicity studies indicate that similar compounds exhibit low toxicity profiles in animal models. For instance, a study on simple aryl alkyl carboxylic acid esters revealed minimal adverse effects at high doses, suggesting a favorable safety margin for further development .
- Structural Analysis : X-ray crystallography studies have shown that pyrrolidine derivatives can induce conformational changes in target enzymes, enhancing their inhibitory effects. This structural adaptability may play a role in the biological activity of this compound .
Properties
Molecular Formula |
C16H24N2O2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 2-(pyridin-4-ylmethylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-4-5-14(18)12-21-11-13-6-8-17-9-7-13/h6-9,14H,4-5,10-12H2,1-3H3 |
InChI Key |
ZXKCGRJJWRQHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















